molecular formula C15H13NO4S3 B6507801 methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 899966-18-8

methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B6507801
CAS No.: 899966-18-8
M. Wt: 367.5 g/mol
InChI Key: CXYABZAYCMDSRD-UHFFFAOYSA-N
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Description

Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core with a thiophen-2-ylmethylsulfamoyl group and a carboxylate ester. This compound is part of the broader class of thiophene derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzothiophene intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate advanced purification methods such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.

    Benzothiophene derivatives: These compounds share the benzothiophene core and are often used in similar applications.

Uniqueness

Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12N2O4S3
  • Molecular Weight : 320.43 g/mol
  • CAS Number : 59337-93-8

This compound features a benzothiophene core, which is known for various biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfamoyl group enhances its potential as a drug candidate by facilitating interactions with enzymes or receptors involved in disease processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
  • Antioxidant Properties :
    • Preliminary studies suggest that the compound may exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.
  • Antimicrobial Activity :
    • Some derivatives of benzothiophene compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits tyrosinase activity
AntioxidantReduces oxidative stress in cell models
AntimicrobialEffective against certain bacterial strains
CytotoxicityLow cytotoxicity at therapeutic doses

Case Studies and Research Findings

  • Tyrosinase Inhibition :
    A study evaluated the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. The results indicated that this compound significantly reduced enzyme activity in B16F10 melanoma cells, suggesting potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity :
    In vitro assays demonstrated that the compound exhibited strong antioxidant properties, comparable to established antioxidants like ascorbic acid. This suggests its potential role in protecting cells from oxidative damage .
  • Antimicrobial Effects :
    The compound was tested against various bacterial strains, showing significant inhibitory effects on growth, particularly against Gram-positive bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity Assessment :
    Cytotoxicity studies indicated that the compound does not exhibit significant toxicity at concentrations below 20 µM in cell viability assays. This is promising for its use in therapeutic settings where safety is paramount .

Properties

IUPAC Name

methyl 3-(thiophen-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S3/c1-20-15(17)13-14(11-6-2-3-7-12(11)22-13)23(18,19)16-9-10-5-4-8-21-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYABZAYCMDSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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